molecular formula C15H24ClNO B5174502 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine

5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine

Cat. No. B5174502
M. Wt: 269.81 g/mol
InChI Key: JVAUIGFOENFNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine is a chemical compound that belongs to the family of phenethylamines. It is also known as 2C-E, which is a potent hallucinogenic drug that has been used for recreational purposes. However,

Mechanism of Action

The mechanism of action of 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is a serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine are similar to other hallucinogenic drugs. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, altered time perception, and synesthesia.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine in lab experiments include its potency and specificity for the 5-HT2A receptor. It can be used to study the effects of hallucinogenic drugs on the brain and to investigate the role of serotonin receptors in these effects.
The limitations of using 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine in lab experiments include its potential for abuse and the lack of understanding of its long-term effects on the brain.

Future Directions

There are several future directions for research on 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine. These include:
1. Investigating the effects of this compound on other serotonin receptors and their role in hallucinogenic effects.
2. Studying the long-term effects of this compound on the brain and its potential for addiction.
3. Developing new drugs based on the structure of 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine that have fewer side effects and are safer for use in humans.
4. Investigating the potential therapeutic uses of this compound, such as in the treatment of depression or anxiety disorders.
Conclusion:
In conclusion, 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine is a potent hallucinogenic compound that has been extensively studied in scientific research. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. It has been used to study the effects of hallucinogenic drugs on the brain and to investigate the role of serotonin receptors in these effects. However, its potential for abuse and lack of understanding of its long-term effects on the brain are limitations to its use in research. Further research is needed to fully understand the effects of this compound and to develop safer and more effective drugs based on its structure.

Synthesis Methods

The synthesis of 5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine involves the reaction of 2-chlorophenol with diethylamine in the presence of a catalyst. The resulting product is then treated with 1-pentanone to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-(2-chlorophenoxy)-N,N-diethyl-1-pentanamine has been used extensively in scientific research due to its potent hallucinogenic properties. It has been used to study the mechanism of action of hallucinogenic drugs in the brain. It has also been used to investigate the role of serotonin receptors in the hallucinogenic effects of drugs.

properties

IUPAC Name

5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-3-17(4-2)12-8-5-9-13-18-15-11-7-6-10-14(15)16/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAUIGFOENFNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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